2-methyl-4-propyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
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Overview
Description
2-Methyl-4-propyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound with a unique structure that combines a furan ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-propyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a furan derivative with a pyrrole derivative in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-propyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
2-Methyl-4-propyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-methyl-4-propyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially leading to significant biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid: This compound has a similar structure but with a methyl group instead of a propyl group.
2-[3-(Trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid: This compound includes a trifluoromethyl group, which can significantly alter its chemical properties and biological activity.
Uniqueness
2-Methyl-4-propyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is unique due to its specific combination of a furan and pyrrole ring with a propyl group. This structure provides distinct chemical and biological properties that can be leveraged in various applications .
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-methyl-4-propylfuro[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c1-3-4-12-8-5-7(2)15-10(8)6-9(12)11(13)14/h5-6H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
JUJVMFBXAMXNRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC2=C1C=C(O2)C)C(=O)O |
Origin of Product |
United States |
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